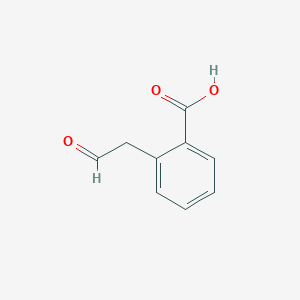

2-(2-Oxoethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62499-91-6 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2-(2-oxoethyl)benzoic acid |

InChI |

InChI=1S/C9H8O3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,6H,5H2,(H,11,12) |

InChI Key |

KQKRQFMIOQHRTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-(2-Oxoethyl)benzoic acid molecular weight

An In-depth Technical Guide to the Molecular Weight of 2-(2-Oxoethyl)benzoic Acid

This guide provides a comprehensive overview of the molecular weight of this compound, including its calculation, physicochemical properties, and experimental determination. It is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | PubChem[1] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62499-91-6 | PubChem[1] |

| Exact Mass | 164.047344113 Da | PubChem[1] |

| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₈O₃. The calculation of its molecular weight is detailed below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 164.160 |

The following diagram illustrates the hierarchical relationship from elements to the final molecular weight.

Experimental Determination of Molecular Weight

The molecular weight of an organic compound such as this compound can be experimentally determined using several methods. Mass spectrometry is one of the most common and accurate techniques.

Mass Spectrometry Protocol

Objective: To determine the molecular weight of this compound using mass spectrometry.

Materials:

-

This compound sample

-

A suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI))

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent.

-

Ionization: The sample solution is introduced into the ion source of the mass spectrometer. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.

-

Mass Analysis: The generated ions are directed into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the molecular ion (M+) or a protonated/adducted molecule (e.g., [M+H]+, [M+Na]+) is identified. The molecular weight is determined from the m/z value of this peak.

The general workflow for this experimental determination is depicted in the following diagram.

Synthesis

While a detailed synthesis protocol is beyond the scope of this guide, it is noteworthy that a method for the synthesis of this compound has been reported in the Journal of the American Chemical Society[2]. Accessing this publication can provide detailed experimental procedures for its preparation.

References

An In-Depth Technical Guide to 2-(2-Oxoethyl)benzoic Acid (CAS Number 62499-91-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Oxoethyl)benzoic acid, with the Chemical Abstracts Service (CAS) registry number 62499-91-6, is a bifunctional organic molecule belonging to the class of keto-benzoic acids. Its structure, featuring both a carboxylic acid and an aldehyde moiety, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the fields of chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that experimentally determined physical properties such as melting and boiling points are not consistently reported in publicly available literature, indicating a potential area for further experimental investigation.

| Property | Value | Source |

| CAS Number | 62499-91-6 | [1] |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Carboxyphenylacetaldehyde | [3] |

| SMILES | O=CCC1=CC=CC=C1C(=O)O | [2] |

| InChI Key | KQKRQFMIOQHRTK-UHFFFAOYSA-N | [2] |

Synthesis

General Synthetic Approaches for 2-Acylbenzoic Acids

The synthesis of 2-acylbenzoic acids often involves the use of phthalic anhydride or related derivatives. One common conceptual pathway involves the reaction of a suitable nucleophile with phthalic anhydride, followed by further transformations to introduce the acyl group.

A logical workflow for a potential synthesis based on general principles of organic chemistry is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

Cited Experimental Protocol (Conceptual)

Based on the cited literature, a plausible, though unconfirmed, experimental protocol would likely involve the steps outlined below. Note: This is a conceptual protocol and requires verification against the original publication.

Objective: To synthesize this compound.

Materials:

-

Starting materials as described in J. Am. Chem. Soc. 1957, 79, 3165.

-

Appropriate solvents (e.g., anhydrous diethyl ether, tetrahydrofuran).

-

Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate).

Procedure:

-

Reaction Setup: A dried reaction flask under an inert atmosphere (e.g., nitrogen or argon) would be charged with the starting materials and solvent.

-

Reagent Addition: The key reagent, as specified in the publication, would be added portion-wise or via a dropping funnel, likely at a controlled temperature (e.g., 0 °C or -78 °C) to manage the reaction exothermicity.

-

Reaction Monitoring: The progress of the reaction would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

-

Workup: Upon completion, the reaction mixture would be quenched, typically with an aqueous solution. The product would then be extracted into an organic solvent. The organic layer would be washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent removed under reduced pressure.

-

Purification: The crude product would be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

-

Characterization: The structure and purity of the final product would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Specific, experimentally verified spectroscopic data for this compound is not widely available in public databases. However, based on its chemical structure, the expected spectral characteristics can be predicted.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: Aromatic protons would appear in the region of 7.5-8.2 ppm. The aldehydic proton would be a singlet or triplet around 9.5-10.0 ppm. The methylene protons adjacent to the carbonyl group would likely appear as a singlet or doublet around 3.5-4.0 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbonyl carbons of the aldehyde and carboxylic acid would be observed in the downfield region of the spectrum (190-200 ppm for the aldehyde and 165-175 ppm for the carboxylic acid). Aromatic carbons would resonate in the 120-140 ppm range. The methylene carbon would appear around 40-50 ppm.

4.2. Infrared (IR) Spectroscopy (Predicted)

-

A broad O-H stretch from the carboxylic acid would be expected in the range of 2500-3300 cm⁻¹.

-

Two distinct C=O stretching vibrations would be present: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the aldehyde (around 1720-1740 cm⁻¹). These may overlap.

-

C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

4.3. Mass Spectrometry (MS) (Predicted)

-

The molecular ion peak (M⁺) would be observed at m/z = 164.

-

Fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), and the formyl group (M-29).

Reactivity and Potential Applications

The dual functionality of this compound makes it a valuable synthon for the construction of more complex molecules.

-

Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction.

-

Aldehyde Reactivity: The aldehyde group is susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. It can also participate in condensation reactions.

This reactivity profile suggests its potential use in the synthesis of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. For instance, intramolecular reactions between the two functional groups could lead to the formation of lactones or other cyclic structures.

Caption: Reactivity and synthetic potential of this compound.

Biological Activity and Drug Development Potential

There is currently no specific information in the public domain regarding the biological activity of this compound or its direct application in drug development. However, the broader class of benzoic acid derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the reactive aldehyde functionality could also allow for covalent interactions with biological targets, a strategy employed in the design of certain therapeutic agents.

Further research is warranted to explore the biological profile of this compound. A general workflow for such an investigation is proposed below.

Caption: Workflow for evaluating the biological potential of this compound.

Conclusion

This compound is a chemical entity with established synthetic accessibility, yet its physicochemical and biological properties remain largely unexplored in the public scientific literature. Its bifunctional nature presents significant opportunities for its use as a versatile building block in the synthesis of complex organic molecules, including potentially novel therapeutic agents. This technical guide consolidates the available information and highlights the existing knowledge gaps, thereby providing a foundation for future research and development efforts centered on this compound. The lack of detailed experimental data underscores the need for further laboratory investigation to fully characterize this molecule and unlock its potential.

References

A Technical Guide to the Solubility of 2-(2-Oxoethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Oxoethyl)benzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a strong theoretical framework based on the known solubility of the closely related compound, benzoic acid. Furthermore, this guide details standardized experimental protocols for the precise determination of the solubility of this compound, which are essential for applications in research, drug development, and chemical synthesis.

Introduction

This compound, a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structural features suggest potential applications as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents. Understanding the solubility of this compound in various organic solvents is a critical parameter for its effective use in reaction media, for purification processes such as crystallization, and for the formulation of drug delivery systems.

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent. The presence of both a polar carboxylic acid group and a moderately polar aldehyde group, combined with a nonpolar benzene ring, suggests that this compound will exhibit a range of solubilities in different organic solvents.

Predicted Solubility Profile of this compound

It is anticipated that this compound will follow a similar trend, exhibiting favorable solubility in polar aprotic and protic organic solvents. The additional aldehyde group in this compound may slightly increase its polarity compared to benzoic acid, potentially enhancing its solubility in moderately polar solvents.

Quantitative Solubility Data for Benzoic Acid (for comparison)

To provide a quantitative reference, the following table summarizes the solubility of benzoic acid in a range of common organic solvents at various temperatures. This data serves as a valuable benchmark for estimating the solubility behavior of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Acetone | 20 | 69.1[1] |

| Benzene | 25 | 10[1] |

| Carbon Tetrachloride | 25 | 4.0[1] |

| Chloroform | - | Reasonably high[2] |

| Cyclohexane | - | Low[2] |

| Diethyl Ether | - | Soluble[1] |

| Ethanol | - | High[2] |

| Ethyl Acetate | - | Soluble[1] |

| Heptane | - | Low[2] |

| Methanol | - | Soluble[1] |

| Pentane | - | Low[2] |

| 2-Propanol | - | Favorable[3] |

| Tetrahydrofuran (THF) | - | Soluble[1] |

| Toluene | - | Lower than Chloroform[2] |

| 1,4-Dioxane | 25 | 56[1] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[4][5][6]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath is recommended for precise temperature control.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent changes in solubility.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed, dry container.

-

Drying and Weighing: The solvent is carefully evaporated under reduced pressure or in a fume hood. The container with the solid residue is then dried to a constant weight in an oven at a temperature below the compound's melting point.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds with good UV absorbance.[7][8]

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Section 4.1, steps 1 and 2).

-

Phase Separation: The saturated solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Sample Dilution: A small, accurately measured aliquot of the filtered saturated solution is diluted with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Spectroscopic Method

UV-Vis spectroscopy can be a rapid method for determining solubility if the compound has a distinct chromophore and does not interact with the solvent in a way that significantly alters its absorbance spectrum.

Methodology:

-

Preparation of Saturated Solution and Phase Separation: Follow the same procedure as in the HPLC method (Section 4.2, steps 1 and 2).

-

Sample Dilution: The filtered saturated solution is diluted to a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the wavelength of maximum absorbance (λmax) is measured to create a calibration curve (absorbance vs. concentration).

-

Sample Measurement: The absorbance of the diluted sample is measured at the same λmax.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve, and the solubility is calculated considering the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for experimental solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently scarce in the literature, a strong predictive understanding can be derived from the behavior of its structural analog, benzoic acid. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers and drug development professionals to accurately determine the solubility of this compound in solvents relevant to their specific applications. The provided methodologies for gravimetric, HPLC, and spectroscopic analysis offer robust and reliable means to generate the critical data needed for process optimization, formulation development, and fundamental chemical research.

References

- 1. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

Stability and Storage of 2-(2-Oxoethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(2-Oxoethyl)benzoic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related molecules, such as ortho-phthalaldehyde and benzoic acid derivatives, and outlines best practices for stability assessment based on international guidelines.

Chemical Properties and Structure

This compound is a bifunctional organic molecule containing both a carboxylic acid and an aldehyde group attached to a benzene ring. This unique structure influences its chemical reactivity and stability profile.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈O₃

-

Molecular Weight: 164.16 g/mol

-

CAS Number: 62499-91-6

Stability Profile

Key Stability Considerations:

-

Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid, forming phthalic acid. This process can be accelerated by exposure to air (oxygen), especially in the presence of light or metal ions.

-

Photostability: Aromatic aldehydes and carboxylic acids can be sensitive to UV and visible light. Similar to ortho-phthalaldehyde, this compound is likely to degrade upon exposure to light, leading to discoloration and the formation of degradation products.

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate oxidative degradation and other decomposition pathways.

-

pH and Hydrolytic Stability: While the molecule does not have a readily hydrolyzable group like an ester, the reactivity of the aldehyde group can be influenced by pH. In aqueous solutions, the stability may vary depending on the pH.

Data Presentation

The following table presents hypothetical stability data for this compound based on expected degradation patterns for similar aromatic aldehydes and carboxylic acids. These values are for illustrative purposes to guide experimental design and should be confirmed by empirical studies.

| Stress Condition | Parameter | Time Point | Hypothetical Purity (%) | Major Degradant(s) |

| Thermal | 40°C / 75% RH | 1 month | 98.5 | Phthalic Acid |

| 60°C / 75% RH | 1 month | 95.2 | Phthalic Acid | |

| Hydrolytic | pH 4.0 | 2 weeks | 99.0 | - |

| pH 7.0 | 2 weeks | 98.8 | - | |

| pH 9.0 | 2 weeks | 97.5 | Phthalic Acid | |

| Oxidative | 3% H₂O₂ | 24 hours | 92.0 | Phthalic Acid |

| Photostability | ICH Option 2 | - | 94.5 | Various Photoproducts |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place, ideally between 2°C and 8°C for long-term storage.

-

Light: Protect from light by storing in an amber or opaque container.

-

Atmosphere: For maximum stability, especially for analytical standards or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Container: Use a tightly sealed container to prevent moisture ingress.

Caption: Decision tree for selecting appropriate storage conditions.

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies, which are essential for developing and validating stability-indicating analytical methods.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the analysis of this compound and its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Forced Degradation Studies

-

Prepare solutions of this compound (approx. 1 mg/mL) in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).

-

Incubate the solutions at 60°C for 48 hours.

-

At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to the target concentration with the mobile phase.

-

Analyze by HPLC to determine the extent of degradation.

-

Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot, quench any remaining peroxide if necessary, and dilute to the target concentration.

-

Analyze by HPLC.

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).

-

A control sample should be protected from light with aluminum foil.

-

After exposure, dissolve the solid sample and dilute the solution to the target concentration.

-

Analyze both the exposed and control samples by HPLC.

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C / 75% RH).

-

At specified time points (e.g., 1, 2, 4 weeks), remove a sample.

-

Dissolve the sample in a suitable solvent and dilute to the target concentration.

-

Analyze by HPLC.

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure, the most probable degradation pathway involves the oxidation of the aldehyde moiety.

Caption: Likely oxidative degradation pathway.

Conclusion

This compound is a compound that requires careful handling and storage to maintain its integrity. The presence of an aldehyde group makes it susceptible to oxidation and photodegradation. For optimal stability, it should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere. The experimental protocols outlined in this guide provide a framework for researchers to conduct thorough stability studies and develop robust analytical methods for this compound. Empirical testing is crucial to establish a definitive stability profile and shelf-life.

An In-depth Technical Guide to the Reaction Mechanisms of 2-(2-Oxoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reaction mechanisms associated with 2-(2-oxoethyl)benzoic acid, a versatile bifunctional molecule. Due to its aldehyde and carboxylic acid moieties, this compound exhibits a rich and varied reactivity, making it a valuable intermediate in organic synthesis and a potential building block in the development of novel pharmaceutical agents. This document details its synthesis, key reactions—including intramolecular cyclization, oxidation, reduction, and carbon-carbon bond-forming reactions—and provides detailed experimental protocols for representative transformations. All quantitative data are summarized in structured tables, and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound is an aromatic organic compound featuring both a carboxylic acid group and an aldehyde group attached to a benzene ring via a methylene bridge. This unique structural arrangement of two reactive functional groups in proximity allows for a diverse range of chemical transformations. The interplay between the carboxyl and aldehyde functionalities governs its reactivity, enabling intramolecular reactions to form heterocyclic systems and participation in a variety of intermolecular reactions. This guide explores the fundamental reaction mechanisms of this compound, providing a technical foundation for its application in synthetic chemistry and drug discovery.

Synthesis of this compound

The primary synthetic route to this compound involves the oxidative cleavage of the double bond in 1-indenecarboxylic acid. Ozonolysis is a highly effective method for this transformation.

Ozonolysis of 1-Indenecarboxylic Acid

Ozonolysis of 1-indenecarboxylic acid proceeds via the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent workup under oxidative conditions, typically with hydrogen peroxide, cleaves the ozonide to yield the desired this compound.

Methodological & Application

Application Notes and Protocols for 2-(2-Oxoethyl)benzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Oxoethyl)benzoic acid is a versatile bifunctional molecule containing both a carboxylic acid and an aldehyde functional group. This unique arrangement makes it a valuable starting material and intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules relevant to pharmaceutical and materials science research. Its reactivity allows for selective transformations at either the aldehyde or the carboxylic acid moiety, or through reactions involving both functional groups, leading to the construction of diverse molecular architectures.

These application notes provide an overview of key synthetic transformations involving this compound, including detailed experimental protocols and quantitative data where available from the literature. The protocols are intended to serve as a guide for researchers in academic and industrial settings.

Key Synthetic Applications

The primary utility of this compound in organic synthesis lies in its role as a precursor to heterocyclic systems, particularly isochromanones and isocoumarins. The following sections detail the protocols for some of these important transformations.

Synthesis of 3-Substituted Isochroman-1-ones

One of the principal applications of this compound is in the synthesis of 3-substituted isochroman-1-ones. This is typically achieved through a two-step process involving the reduction of the aldehyde to a primary alcohol, followed by an acid-catalyzed intramolecular cyclization (lactonization).

Reaction Scheme:

Caption: General scheme for the synthesis of 3-substituted isochroman-1-ones.

Experimental Protocol: Synthesis of 3-Benzylisochroman-1-one (from a related precursor)

Step 1: Reduction of the Ketone

-

Dissolve 2-(2-oxo-3-phenylpropyl)benzoic acid (4.81 g, 17.8 mmol) in 180 mL of 1% aqueous sodium hydroxide solution.

-

To this solution, add sodium borohydride (NaBH4) (1.6 g) in portions.

-

Stir the resulting solution overnight at room temperature.

-

Acidify the reaction mixture with hydrochloric acid (HCl).

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic extracts and perform a standard work-up to obtain the crude 2-(2-hydroxy-3-phenylpropyl)benzoic acid.

Step 2: Cyclization to 3-Benzylisochroman-1-one

-

Dissolve the crude hydroxy-acid from the previous step in acetic anhydride (5 mL).

-

Heat the solution under reflux for 2 hours.

-

After cooling, the product can be isolated and purified by chromatography.

Quantitative Data:

| Precursor | Product | Reducing Agent | Cyclization Agent | Yield | Reference |

| 2-(2-oxo-3-phenylpropyl)benzoic acid | 3-Benzylisochroman-1-one | NaBH4 | Acetic Anhydride | 73% | [1] |

Wittig Reaction for Alkene Synthesis

The aldehyde functionality of this compound can undergo a Wittig reaction to form an alkene. This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Scheme:

References

The Strategic Role of 2-(2-Oxoethyl)benzoic Acid and Its Analogs in Pharmaceutical Synthesis

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Oxoethyl)benzoic acid and its structural analog, 2-carboxybenzaldehyde, are versatile precursors in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. While this compound itself is less commonly cited, its close chemical relative, 2-carboxybenzaldehyde, which exists in equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide, serves as a cornerstone for the construction of important pharmaceutical scaffolds, most notably phthalazinones. This class of compounds is recognized for a wide range of biological activities, including antihypertensive and antihistaminic effects. This document provides detailed application notes and experimental protocols for the use of these precursors in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), such as the antihistamine Azelastine.

Key Applications in Pharmaceutical Synthesis

The primary utility of 2-carboxybenzaldehyde lies in its bifunctional nature, possessing both a carboxylic acid and an aldehyde group in an ortho arrangement. This unique structural feature allows for facile cyclization reactions with dinucleophilic reagents, such as hydrazines, to form the phthalazinone ring system.

Phthalazinone Derivatives

Phthalazinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules. The synthesis of the phthalazinone scaffold from 2-carboxybenzaldehyde is a robust and widely employed transformation in medicinal chemistry. These derivatives are building blocks for various therapeutic agents, including the antihypertensive vasodilator hydralazine.[1]

Azelastine Synthesis

Azelastine, a potent and long-acting H1 receptor antagonist, is a prominent example of a pharmaceutical synthesized from a derivative of 2-carboxybenzaldehyde.[1] The synthesis showcases the strategic use of this precursor to construct the complex tricyclic core of the drug. The key transformation involves the condensation of a 2-acylbenzoic acid derivative with a suitable hydrazine-containing moiety.

Experimental Protocols

Protocol 1: General Synthesis of 1(2H)-Phthalazinone from 2-Carboxybenzaldehyde

This protocol describes a general method for the synthesis of the parent phthalazinone ring system.

Materials:

-

2-Carboxybenzaldehyde (or 3-hydroxyphthalide)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (optional, for catalysis)

-

Sodium bicarbonate solution

-

Distilled water

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-carboxybenzaldehyde (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

If desired, a catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added to promote the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol or water.

-

To neutralize any remaining acid, the crude product can be washed with a dilute sodium bicarbonate solution.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 1(2H)-phthalazinone.

Expected Yield: High yields are typically obtained for this condensation reaction.

Protocol 2: Synthesis of 2-(4-chlorophenylacetyl)benzoic acid - A Key Intermediate for Azelastine

This protocol outlines the synthesis of a key precursor for Azelastine, demonstrating the preparation of a 2-acylbenzoic acid.

Materials:

-

Phthalic anhydride

-

4-Chlorophenylacetic acid

-

Sodium acetate (anhydrous)

-

High-boiling solvent (e.g., phenyl ether)

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Toluene for recrystallization

Procedure:

-

In a reaction vessel equipped for high-temperature reactions, combine phthalic anhydride (1 equivalent), 4-chlorophenylacetic acid (1.1 equivalents), and a catalytic amount of anhydrous sodium acetate.

-

Add a high-boiling solvent such as phenyl ether.

-

Heat the mixture to a high temperature (e.g., 245-250 °C) and maintain for several hours.

-

Cool the reaction mixture and add a dilute aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate.

-

After cooling, acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Collect the crude 2-(4-chlorophenylacetyl)benzoic acid by filtration and wash with water.

-

Recrystallize the product from toluene to obtain the purified intermediate.

Yield Data:

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Phthalic anhydride | 4-Chlorophenylacetic acid | 2-(4-chlorophenylacetyl)benzoic acid | 78.0% | [2] |

Data Presentation

Table 1: Physicochemical Properties of 2-Carboxybenzaldehyde

| Property | Value |

| Molecular Formula | C₈H₆O₃ |

| Molecular Weight | 150.13 g/mol |

| Appearance | White to cream crystalline powder |

| Melting Point | 94-96 °C |

| Solubility | Soluble in water, ethanol, and diethyl ether |

Table 2: Spectroscopic Data for a Representative Phthalazinone Derivative

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretching), ~1650 (C=O stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.5-8.5 (aromatic protons), 12.5 (broad singlet, N-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~160 (C=O), 125-145 (aromatic carbons) |

Visualizations

Caption: Synthesis of 1(2H)-Phthalazinone from 2-Carboxybenzaldehyde.

Caption: Synthesis of a key precursor for Azelastine.

Caption: Experimental workflow for the synthesis of 1(2H)-Phthalazinone.

References

Application of 2-(2-Oxoethyl)benzoic Acid in Cross-Linking Reactions: A Theoretical Framework

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Oxoethyl)benzoic acid, more systematically named 2-Formylbenzoic acid or 2-Carboxybenzaldehyde, presents a compelling theoretical framework for the development of novel cross-linking strategies in bioconjugation and drug delivery. Its unique bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid group in a constrained ortho position, offers the potential for highly specific and controlled covalent bond formation with biological macromolecules. This application note explores the theoretical basis for its use, proposes potential reaction mechanisms, and outlines hypothetical experimental protocols.

Note: The following information is based on established chemical principles of the functional groups present in this compound. To date, specific, detailed experimental protocols for the use of this compound as a cross-linking agent are not widely available in published literature. The protocols and data presented here are hypothetical and intended to serve as a starting point for researchers interested in exploring its potential applications.

Principle of Cross-Linking with this compound

This compound is a heterobifunctional cross-linking reagent. This means it possesses two different reactive groups that can participate in distinct covalent reactions, allowing for a two-step or sequential cross-linking strategy.

-

Aldehyde Group: The aldehyde moiety can react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction forms a Schiff base, which can be subsequently stabilized by reduction to a more stable secondary amine linkage.

-

Carboxylic Acid Group: The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. A common method for activation involves the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

This dual reactivity allows for the targeted conjugation of two different molecules or the intramolecular cross-linking of a single protein.

Proposed Reaction Mechanisms and Workflow

The unique arrangement of the aldehyde and carboxylic acid groups suggests a sequential and controlled cross-linking process. A plausible workflow would involve a two-step reaction to minimize self-polymerization and unwanted side reactions.

Caption: Proposed two-step cross-linking workflow.

Hypothetical Experimental Protocols

The following are theoretical protocols that would require optimization for specific applications.

Protocol 1: Two-Step Protein-Protein Conjugation

Objective: To covalently link two different proteins (Protein A and Protein B) using this compound.

Materials:

-

Protein A (with accessible primary amines)

-

Protein B (with accessible primary amines)

-

This compound

-

Sodium cyanoborohydride (NaCNBH₃)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction Buffer A (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

-

Reaction Buffer B (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

Procedure:

Step 1: Conjugation of this compound to Protein A (Aldehyde Reaction)

-

Dissolve Protein A in Reaction Buffer B to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 100 mM.

-

Add a 20 to 50-fold molar excess of this compound to the Protein A solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

Prepare a fresh solution of sodium cyanoborohydride in Reaction Buffer B at a concentration of 1 M.

-

Add NaCNBH₃ to the reaction mixture to a final concentration of 50 mM.

-

Incubate for an additional 1-2 hours at room temperature or overnight at 4°C.

-

Remove excess cross-linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer A.

-

Characterize the resulting Protein A-crosslinker conjugate.

Step 2: Conjugation of Protein A-crosslinker to Protein B (Carboxylic Acid Reaction)

-

To the purified Protein A-crosslinker conjugate, add EDC and NHS to final concentrations of 5 mM and 10 mM, respectively.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

-

Add Protein B (at an equimolar ratio to Protein A) to the activated mixture.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.

-

Purify the final Protein A-Protein B conjugate using size-exclusion chromatography or affinity chromatography.

Protocol 2: Intramolecular Cross-Linking for Structural Analysis

Objective: To introduce intramolecular cross-links within a single protein to study its tertiary or quaternary structure.

Materials:

-

Target Protein

-

This compound

-

Sodium cyanoborohydride (NaCNBH₃)

-

EDC and NHS

-

Reaction Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.2)

-

Quenching Buffer

-

SDS-PAGE analysis reagents

Procedure:

-

Dissolve the target protein in the Reaction Buffer to a concentration of 0.1-1 mg/mL.

-

Add a 10 to 100-fold molar excess of this compound to the protein solution.

-

Incubate for 30 minutes at room temperature.

-

Add EDC and NaCNBH₃ simultaneously to the reaction mixture to final concentrations of 5 mM and 50 mM, respectively.

-

Incubate for 2 hours at room temperature.

-

Quench the reaction with the Quenching Buffer.

-

Analyze the cross-linked products by SDS-PAGE to observe the formation of intramolecularly cross-linked species (which may exhibit altered mobility).

Hypothetical Quantitative Data Presentation

The efficiency of the cross-linking reactions would need to be quantified. The following tables illustrate how such data could be presented.

Table 1: Optimization of Protein A-Crosslinker Conjugation

| Molar Excess of Crosslinker | Protein A Concentration (mg/mL) | Incubation Time (h) | Degree of Labeling (Crosslinker molecules/Protein) |

| 10x | 2 | 1 | Hypothetical Value |

| 20x | 2 | 1 | Hypothetical Value |

| 50x | 2 | 1 | Hypothetical Value |

| 20x | 1 | 2 | Hypothetical Value |

| 20x | 5 | 2 | Hypothetical Value |

Table 2: Efficiency of Protein A - Protein B Conjugation

| Molar Ratio (Protein A:Protein B) | EDC Concentration (mM) | NHS Concentration (mM) | Conjugation Efficiency (%) |

| 1:1 | 2 | 4 | Hypothetical Value |

| 1:1 | 5 | 10 | Hypothetical Value |

| 1:1 | 10 | 20 | Hypothetical Value |

| 1:2 | 5 | 10 | Hypothetical Value |

| 2:1 | 5 | 10 | Hypothetical Value |

Visualization of Logical Relationships

The decision-making process for choosing a cross-linking strategy with this compound can be visualized as follows:

Caption: Decision tree for cross-linking strategy.

Conclusion and Future Directions

This compound holds significant promise as a versatile heterobifunctional cross-linker. Its unique structure allows for controlled, sequential reactions, which could be advantageous in the synthesis of well-defined bioconjugates for applications in drug delivery, diagnostics, and fundamental protein science. The hypothetical protocols and frameworks provided here offer a foundation for researchers to begin exploring the practical applications of this intriguing molecule. Further research is necessary to establish optimized reaction conditions, characterize the stability of the resulting linkages, and fully realize the potential of this compound in cross-linking chemistry.

Application Notes and Protocols: 2-(2-Oxoethyl)benzoic Acid in the Synthesis of Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-Oxoethyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its keto-acid functionality allows for intramolecular cyclization and condensation reactions to form fused ring systems of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the synthesis of three key classes of heterocyclic compounds from this compound: isochromanones, isoindolinones, and phthalazinones.

Synthesis of 3-Methylisochroman-1-one

Isochromanones are a class of lactones that are present in a number of natural products and exhibit a wide range of biological activities. The synthesis from this compound proceeds via a reduction of the ketone to a secondary alcohol, followed by an acid-catalyzed intramolecular cyclization (lactonization).

Reaction Scheme:

Caption: Synthesis of 3-Methylisochroman-1-one.

Experimental Protocol:

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reduction of the Ketone:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2-3.

-

Remove the methanol under reduced pressure.

-

-

Lactonization:

-

To the aqueous residue from the previous step, add a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux (approximately 100 °C) for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methylisochroman-1-one.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Reaction Time | 8-10 hours |

| Temperature | 0 °C to Reflux |

Synthesis of 2-Substituted 3-Methylisoindolin-1-ones

Isoindolinones are important structural motifs in many biologically active compounds. Their synthesis from this compound can be achieved through a reductive amination reaction with a primary amine, followed by intramolecular amidation.

Reaction Scheme:

Caption: Synthesis of 2-Substituted 3-Methylisoindolin-1-ones.

Experimental Protocol:

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation and Reduction:

-

To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in dichloromethane, add titanium(IV) isopropoxide (1.2 eq) at room temperature under an inert atmosphere.

-

Stir the mixture for 2 hours.

-

Add sodium cyanoborohydride (1.5 eq) and continue stirring at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the careful addition of 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-substituted 3-methylisoindolin-1-one.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-75% |

| Reaction Time | 26 hours |

| Temperature | Room Temperature |

Synthesis of 4-Methylphthalazin-1(2H)-one

Phthalazinones are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. They can be synthesized by the condensation of this compound with hydrazine. A robust, one-pot, two-step process has been developed for similar 2-acylbenzoic acids, which can be adapted for this synthesis.[1]

Reaction Scheme:

Caption: Synthesis of 4-Methylphthalazin-1(2H)-one.

Experimental Protocol:

Materials:

-

This compound

-

1,1'-Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrazine hydrate

-

Water

-

Heptane

Procedure:

-

Activation of the Carboxylic Acid:

-

In a reaction vessel under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous THF.

-

Add 1,1'-carbonyldiimidazole (1.05 eq) portion-wise at room temperature.

-

Stir the mixture at room temperature for 1-2 hours until the formation of the acylimidazole intermediate is complete (can be monitored by IR spectroscopy or by the cessation of CO₂ evolution).

-

-

Condensation with Hydrazine:

-

To the solution of the acylimidazole intermediate, add an aqueous solution of hydrazine hydrate (1.2 eq) dropwise at a rate that maintains the internal temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

-

Crystallization and Isolation:

-

Upon completion of the reaction (monitored by TLC or LC-MS), add water to precipitate the product.

-

Cool the mixture to 0-5 °C and stir for 1 hour to ensure complete crystallization.

-

Filter the solid product, wash with cold water, and then with heptane.

-

Dry the product under vacuum to afford 4-methylphthalazin-1(2H)-one.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95%[1] |

| Reaction Time | 6-8 hours |

| Temperature | Room Temperature |

Disclaimer: The provided protocols are based on established chemical transformations of analogous compounds. Researchers should perform small-scale optimization of reaction conditions for the specific substrate, this compound, to achieve the best results. Standard laboratory safety procedures should be followed at all times.

References

Experimental protocol for the synthesis of 2-(2-Oxoethyl)benzoic acid derivatives

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of 2-(2-oxoethyl)benzoic acid, a valuable building block in the development of various pharmaceutical compounds. The protocol outlines a three-step synthetic route starting from the readily available 2-formylbenzoic acid. This procedure is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

Introduction

This compound and its derivatives are important intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and molecules with potential biological activity. The presence of both a carboxylic acid and a keto-aldehyde functionality makes this scaffold versatile for further chemical modifications. This protocol details a robust synthetic pathway involving the protection of the carboxylic acid, chain extension of the aldehyde, and subsequent deprotection to yield the final product.

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step process:

-

Esterification: The carboxylic acid group of 2-formylbenzoic acid is protected as a methyl ester to prevent its interference in subsequent reactions.

-

Corey-Fuchs Reaction and Hydration: The formyl group of the methyl 2-formylbenzoate is converted to a terminal alkyne via the Corey-Fuchs reaction. The resulting alkyne is then hydrated to yield the desired methyl ketone.

-

Deprotection: The methyl ester is hydrolyzed to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-formylbenzoate (Esterification)

This step involves the Fischer esterification of 2-formylbenzoic acid with methanol, catalyzed by sulfuric acid.[1][2][3]

Materials:

-

2-Formylbenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-formylbenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-formylbenzoate.

Table 1: Reagent Quantities for Step 1

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity |

| 2-Formylbenzoic acid | 1.0 | 150.13 | (User defined) |

| Methanol | Solvent | 32.04 | (User defined) |

| Sulfuric Acid | Catalytic | 98.08 | ~0.1 eq. |

Step 2: Synthesis of Methyl 2-(2-oxoethyl)benzoate (Corey-Fuchs Reaction and Hydration)

This two-part step first converts the aldehyde to a terminal alkyne, which is then hydrated to the methyl ketone.

Part A: Corey-Fuchs Reaction [4][5][6][7][8]

Materials:

-

Methyl 2-formylbenzoate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated solution

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of triphenylphosphine (2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1 equivalent) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of methyl 2-formylbenzoate (1 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain methyl 2-(2,2-dibromovinyl)benzoate.

-

Dissolve the purified dibromo-olefin in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.1 equivalents) and stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2-ethynylbenzoate.

Part B: Hydration of the Alkyne [9][10][11][12][13]

Materials:

-

Methyl 2-ethynylbenzoate

-

Water

-

Sulfuric Acid (H₂SO₄)

-

Mercury(II) sulfate (HgSO₄)

-

Acetone

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

To a solution of methyl 2-ethynylbenzoate (1 equivalent) in acetone and water, add a catalytic amount of sulfuric acid and mercury(II) sulfate.

-

Stir the mixture at room temperature until the alkyne is consumed (monitored by TLC).

-

Neutralize the reaction with saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain methyl 2-(2-oxoethyl)benzoate.

Table 2: Reagent Quantities for Step 2

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity |

| Part A | |||

| Methyl 2-formylbenzoate | 1.0 | 164.16 | (User defined) |

| Carbon tetrabromide | 1.0 | 331.63 | (User defined) |

| Triphenylphosphine | 2.0 | 262.29 | (User defined) |

| n-Butyllithium | 2.1 | 64.06 | (User defined) |

| Part B | |||

| Methyl 2-ethynylbenzoate | 1.0 | 160.17 | (User defined) |

| Sulfuric Acid | Catalytic | 98.08 | ~0.1 eq. |

| Mercury(II) sulfate | Catalytic | 296.65 | ~0.05 eq. |

Step 3: Synthesis of this compound (Deprotection)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.[14][15]

Materials:

-

Methyl 2-(2-oxoethyl)benzoate

-

Sodium Hydroxide (NaOH)

-

Water

-

Hydrochloric Acid (HCl), 1M

-

Diethyl ether

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve methyl 2-(2-oxoethyl)benzoate (1 equivalent) in a mixture of water and a co-solvent like THF or methanol.

-

Add an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, remove the organic co-solvent under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Table 3: Reagent Quantities for Step 3

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity |

| Methyl 2-(2-oxoethyl)benzoate | 1.0 | 178.18 | (User defined) |

| Sodium Hydroxide | 1.1 | 40.00 | (User defined) |

| Hydrochloric Acid (1M) | - | 36.46 | To pH 2-3 |

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step sequence is a reliable method for accessing this versatile building block, which can be utilized in a variety of drug discovery and development projects. The clear, step-by-step instructions, along with the structured data tables and workflow diagram, are intended to facilitate the successful implementation of this synthetic route in a research setting.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. research.rug.nl [research.rug.nl]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Methyl benzoate - Wikipedia [en.wikipedia.org]

The Versatility of 2-(2-Oxoethyl)benzoic Acid in Medicinal Chemistry: A Building Block for Potent Enzyme Inhibitors

Application Note AN2025-10-01

Introduction

2-(2-Oxoethyl)benzoic acid, also known as 2-formylphenylacetic acid, is a bifunctional aromatic organic compound with the chemical formula C₉H₈O₃.[1] Its structure, featuring both a carboxylic acid and a reactive aldehyde group on a benzene ring, makes it a highly versatile building block for the synthesis of complex heterocyclic molecules.[1] In medicinal chemistry, this unique arrangement allows for the construction of rigid scaffolds that are central to the development of targeted therapeutics. One of the most significant applications of this building block and its structural analogs is in the synthesis of phthalazin-1(2H)-ones, a privileged scaffold in drug discovery, particularly for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.

Application Spotlight: Synthesis of Phthalazinone-Based PARP-1 Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Phthalazinone-based molecules have emerged as a clinically successful class of PARP inhibitors.

The core phthalazinone structure can be efficiently synthesized via a cyclocondensation reaction between a 2-acylbenzoic acid derivative, like this compound, and a hydrazine. The reaction leverages the two functional groups of the benzoic acid derivative to form the heterocyclic ring system. A foundational example that established the potential of this scaffold is 4-benzylphthalazin-1(2H)-one, which demonstrated potent inhibition of the PARP-1 enzyme.

Data Presentation

The following table summarizes the biological activity of a key phthalazinone scaffold, which can be synthesized from a 2-acylbenzoic acid precursor, demonstrating its potency as a PARP-1 inhibitor.

| Compound ID | Structure | Precursor | Target | IC₅₀ (µM) |

| 1 | 4-Benzylphthalazin-1(2H)-one | 2-Benzoylbenzoic acid | PARP-1 | 0.77[1] |

Table 1: Inhibitory activity of a representative phthalazinone derivative against the PARP-1 enzyme. The synthesis of this class of compounds is analogous to the protocol provided below using the appropriate 2-acylbenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylphthalazin-1(2H)-one from this compound

This protocol describes the synthesis of a core phthalazinone scaffold. This foundational structure can be further modified to create a library of potential PARP inhibitors.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound (1.0 eq) dissolved in absolute ethanol (30 mL).

-

Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the solution. For complete precipitation, the flask can be cooled further in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the final 4-methylphthalazin-1(2H)-one as a crystalline solid.

Protocol 2: PARP-1 Inhibition Assay (General Overview)

The inhibitory activity of the synthesized compounds against PARP-1 is typically determined using an in vitro enzyme assay.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. The amount of incorporated biotin is quantified using a streptavidin-conjugated reporter.

General Steps:

-

Plate Preparation: Add a solution of the test compound at various concentrations to the wells of a 96-well plate.

-

Enzyme Reaction: To each well, add PARP-1 enzyme, activated DNA, and a mixture containing NAD⁺ and biotinylated NAD⁺.

-

Incubation: Incubate the plate to allow the PARylation reaction to proceed.

-

Detection: Stop the reaction and add a streptavidin-horseradish peroxidase (HRP) conjugate. After washing, add an HRP substrate to develop a colorimetric or chemiluminescent signal.

-

Data Analysis: Measure the signal intensity, which is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the synthetic workflow and the biological pathway relevant to the application of this compound.

References

High-throughput screening assays involving 2-(2-Oxoethyl)benzoic acid

Disclaimer

The following application notes and protocols are a hypothetical use case for 2-(2-Oxoethyl)benzoic acid in a high-throughput screening (HTS) context. Due to the limited availability of published HTS data specifically involving this compound, this document is based on established principles for HTS assays of analogous aldehyde-containing molecules and their interaction with aldehyde dehydrogenase enzymes.

Application Note: High-Throughput Screening for Inhibitors of Aldehyde Dehydrogenase X (ALDHX) using a Fluorescence-Based Assay

Introduction Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] Dysregulation of ALDH activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[3][4] This application note describes a robust, fluorescence-based high-throughput screening (HTS) assay to identify inhibitors of a hypothetical enzyme, Aldehyde Dehydrogenase X (ALDHX), using this compound as a substrate. The assay measures the enzymatic conversion of NAD+ to NADH, which produces a fluorescent signal, enabling rapid screening of large compound libraries.[5][6][7]

Assay Principle The ALDHX enzyme catalyzes the oxidation of the aldehyde group in this compound to a carboxylic acid. This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. Unlike NAD+, NADH is fluorescent, with an excitation maximum around 340 nm and an emission maximum around 460 nm.[5] The increase in fluorescence intensity is directly proportional to the enzymatic activity of ALDHX. Potential inhibitors will decrease the rate of NADH production, resulting in a lower fluorescence signal.

Data Presentation

Table 1: Summary of HTS Assay Parameters and Results for ALDHX Inhibitors

| Parameter | Value | Description |

| Assay Format | 384-well microplate | Miniaturized format for high-throughput screening. |

| Detection Method | Fluorescence Intensity | Measurement of NADH fluorescence (Ex/Em = 340/460 nm).[5] |

| Substrate | This compound | The aldehyde-containing substrate for the ALDHX enzyme. |

| Cofactor | NAD+ | The cofactor that is reduced to fluorescent NADH during the enzymatic reaction. |

| Z' Factor | 0.78 | A statistical indicator of assay quality, with a value > 0.5 considered excellent for HTS. |

| Screening Concentration | 10 µM | The single concentration of library compounds used for the primary screen. |

| Number of Compounds Screened | 100,000 | The total number of compounds tested in the primary HTS campaign. |

| Hit Rate | 0.5% | The percentage of compounds identified as primary hits. |

Table 2: Dose-Response Analysis of Confirmed Hits Against ALDHX

| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |

| HTS-00123 | 1.2 | 1.1 | 98.5 |

| HTS-04567 | 5.8 | 0.9 | 95.2 |

| HTS-11235 | 8.1 | 1.0 | 92.1 |

| HTS-23571 | 15.3 | 1.2 | 88.9 |

IC50 (half maximal inhibitory concentration) values are crucial metrics in drug discovery for quantifying the potency of a compound in inhibiting a specific biological process.[8][9]

Experimental Protocols

1. Preparation of Reagents

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT.

-

ALDHX Enzyme Stock Solution: Recombinant human ALDHX at a stock concentration of 1 mg/mL in Assay Buffer.

-

This compound Stock Solution: 10 mM stock solution in DMSO.

-

NAD+ Stock Solution: 10 mM stock solution in nuclease-free water.

-

Positive Control: A known ALDH inhibitor (e.g., Disulfiram) at 1 mM in DMSO.

-

Negative Control: DMSO.

2. HTS Assay Protocol for ALDHX Inhibition

This protocol is optimized for a 384-well plate format.

-

Compound Plating:

-

Using an acoustic liquid handler, dispense 100 nL of library compounds (10 mM in DMSO) into the appropriate wells of a 384-well assay plate.

-

For control wells, dispense 100 nL of the positive control (1 mM Disulfiram in DMSO) or negative control (DMSO).

-

-

Enzyme Addition:

-

Prepare the ALDHX working solution by diluting the stock solution to 2X the final concentration (e.g., 10 µg/mL) in Assay Buffer.

-

Add 10 µL of the ALDHX working solution to all wells of the assay plate.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Substrate and Cofactor Addition:

-

Prepare the substrate/cofactor mix by diluting the this compound and NAD+ stock solutions to 2X their final concentrations (e.g., 200 µM for the substrate and 500 µM for NAD+) in Assay Buffer.

-

Add 10 µL of the substrate/cofactor mix to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.

-

-

Incubation and Detection:

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity using a plate reader with excitation at 340 nm and emission at 460 nm.

-

3. Data Analysis

-

Normalization:

-

The raw fluorescence data is normalized using the positive and negative controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

-

-

Hit Identification:

-

Primary hits are identified as compounds that exhibit an inhibition greater than three standard deviations from the mean of the negative controls (typically >50% inhibition in this assay).

-

-

Dose-Response Analysis:

Visualizations

Caption: Experimental workflow for the ALDHX inhibitor HTS assay.

Caption: Hypothetical signaling pathway involving ALDHX.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. Amplite® Fluorimetric NADH Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]